molecular formula C13H16FN3O3S B10916170 1-Ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide

1-Ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10916170
M. Wt: 313.35 g/mol
InChI Key: CPFKDNCCZHHSNL-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions.

    Fluorination and alkylation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Halogen atoms or other substituents can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the methoxy and methyl groups on the phenyl ring, along with the fluorine and ethyl groups on the pyrazole ring, contributes to its distinct characteristics.

Properties

Molecular Formula

C13H16FN3O3S

Molecular Weight

313.35 g/mol

IUPAC Name

1-ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C13H16FN3O3S/c1-4-17-13(14)12(8-15-17)21(18,19)16-10-7-9(2)5-6-11(10)20-3/h5-8,16H,4H2,1-3H3

InChI Key

CPFKDNCCZHHSNL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC)F

Origin of Product

United States

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